4-Fluoro-2-(trifluoromethyl)benzoyl chloride
Overview
Description
4-Fluoro-2-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C8H3ClF4O. It is a clear, colorless to yellow liquid that is used primarily as an intermediate in organic synthesis. This compound is notable for its fluorine atoms, which impart unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-2-(trifluoromethyl)benzoyl chloride can be synthesized through several methods. One common route involves the chlorination of 4-fluoro-2-(trifluoromethyl)benzoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Reaction:
4-Fluoro-2-(trifluoromethyl)benzoic acid+SOCl2→4-Fluoro-2-(trifluoromethyl)benzoyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, which is crucial for maintaining the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-fluoro-2-(trifluoromethyl)benzoic acid.
Reduction: It can be reduced to 4-fluoro-2-(trifluoromethyl)benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like ammonia (NH3), ethanol (C2H5OH), and thiophenol (C6H5SH) under mild conditions.
Hydrolysis: Water or aqueous base (e.g., NaOH) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Amides, Esters, and Thioesters: Formed from nucleophilic substitution.
4-Fluoro-2-(trifluoromethyl)benzoic acid: Formed from hydrolysis.
4-Fluoro-2-(trifluoromethyl)benzyl alcohol: Formed from reduction.
Scientific Research Applications
4-Fluoro-2-(trifluoromethyl)benzoyl chloride is used extensively in scientific research due to its reactivity and the presence of fluorine atoms, which enhance the biological activity of molecules. Some applications include:
Medicinal Chemistry: Used in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: Employed in the production of fluorinated polymers and advanced materials with unique properties such as high thermal stability and chemical resistance.
Agricultural Chemistry: Utilized in the synthesis of agrochemicals, including herbicides and insecticides, due to its ability to enhance the efficacy and selectivity of active ingredients.
Mechanism of Action
The mechanism by which 4-fluoro-2-(trifluoromethyl)benzoyl chloride exerts its effects is primarily through its reactivity as an acylating agent. It targets nucleophilic sites in molecules, facilitating the formation of amides, esters, and other derivatives. The presence of fluorine atoms increases the lipophilicity and metabolic stability of the resulting compounds, enhancing their biological activity and making them more effective in their respective applications.
Comparison with Similar Compounds
4-Fluoro-2-(trifluoromethyl)benzoyl chloride is unique due to the combination of a fluorine atom and a trifluoromethyl group on the benzoyl chloride structure. Similar compounds include:
4-(Trifluoromethyl)benzoyl chloride: Lacks the additional fluorine atom, resulting in different reactivity and properties.
2-(Trifluoromethyl)benzoyl chloride: The trifluoromethyl group is positioned differently, affecting its chemical behavior.
4-Fluorobenzoyl chloride: Contains only a single fluorine atom, leading to less pronounced effects compared to the trifluoromethyl derivative.
These compounds share some reactivity patterns but differ in their specific applications and effectiveness due to the variations in their molecular structures.
Properties
IUPAC Name |
4-fluoro-2-(trifluoromethyl)benzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O/c9-7(14)5-2-1-4(10)3-6(5)8(11,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYHURRIOWWRMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345581 | |
Record name | 4-Fluoro-2-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189807-21-4 | |
Record name | 4-Fluoro-2-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-2-(trifluoromethyl)benzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Fluoro-2-(trifluoromethyl)benzoyl chloride in the synthesis of Taladegib?
A1: this compound serves as an acylating agent in the synthesis of Taladegib. [, ] It reacts with an intermediate compound, derived from N-benzyl-4-piperidone, in the presence of an organic base. [] This acylation step is crucial for introducing a specific structural motif found in the final Taladegib molecule.
Q2: What are the advantages of using this particular synthetic route for Taladegib?
A2: The research highlights two major advantages of this synthetic approach:
- Elimination of Boc Protection and Deprotection: This route bypasses the need for using and subsequently removing the Boc (tert-butyloxycarbonyl) protecting group, simplifying the synthesis and reducing the number of steps. [, ]
- Cost-Effectiveness: Utilizing the readily available and inexpensive starting material, N-benzyl-4-piperidone, contributes to the overall cost-effectiveness of this synthetic method. []
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